molecular formula C25H27N5O4S B4629015 N-{2,6-DIMETHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDIN-3-YL}-2-{4-[(7-METHYL-2-OXO-2H-CHROMEN-4-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE

N-{2,6-DIMETHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDIN-3-YL}-2-{4-[(7-METHYL-2-OXO-2H-CHROMEN-4-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE

Cat. No.: B4629015
M. Wt: 493.6 g/mol
InChI Key: YCPWPIJZWCSSCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2,6-DIMETHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDIN-3-YL}-2-{4-[(7-METHYL-2-OXO-2H-CHROMEN-4-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thienopyrimidine core, a chromenyl moiety, and a piperazine linker, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,6-DIMETHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDIN-3-YL}-2-{4-[(7-METHYL-2-OXO-2H-CHROMEN-4-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the chromenyl moiety and the piperazine linker. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{2,6-DIMETHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDIN-3-YL}-2-{4-[(7-METHYL-2-OXO-2H-CHROMEN-4-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the molecule.

Scientific Research Applications

N-{2,6-DIMETHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDIN-3-YL}-2-{4-[(7-METHYL-2-OXO-2H-CHROMEN-4-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2,6-DIMETHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDIN-3-YL}-2-{4-[(7-METHYL-2-OXO-2H-CHROMEN-4-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{2,6-DIMETHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDIN-3-YL}-2-{4-[(7-METHYL-2-OXO-2H-CHROMEN-4-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE include other thienopyrimidine derivatives, chromenyl compounds, and piperazine-linked molecules.

Uniqueness

What sets this compound apart is its unique combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable molecule for research and development in various scientific fields.

Properties

IUPAC Name

N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-2-[4-[(7-methyl-2-oxochromen-4-yl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O4S/c1-15-4-5-19-18(12-23(32)34-21(19)10-15)13-28-6-8-29(9-7-28)14-22(31)27-30-17(3)26-24-20(25(30)33)11-16(2)35-24/h4-5,10-12H,6-9,13-14H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPWPIJZWCSSCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)CC(=O)NN4C(=NC5=C(C4=O)C=C(S5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2,6-DIMETHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDIN-3-YL}-2-{4-[(7-METHYL-2-OXO-2H-CHROMEN-4-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-{2,6-DIMETHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDIN-3-YL}-2-{4-[(7-METHYL-2-OXO-2H-CHROMEN-4-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-{2,6-DIMETHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDIN-3-YL}-2-{4-[(7-METHYL-2-OXO-2H-CHROMEN-4-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-{2,6-DIMETHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDIN-3-YL}-2-{4-[(7-METHYL-2-OXO-2H-CHROMEN-4-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-{2,6-DIMETHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDIN-3-YL}-2-{4-[(7-METHYL-2-OXO-2H-CHROMEN-4-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE
Reactant of Route 6
N-{2,6-DIMETHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDIN-3-YL}-2-{4-[(7-METHYL-2-OXO-2H-CHROMEN-4-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE

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